

The Cyclin-Dependent Kinase 4/6 Inhibitor Palbociclib: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Ethyl-N-methylbutan-2-amine*

Cat. No.: B15442386

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An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Initial Note on CAS Number: The CAS number 66225-41-0 provided in the query corresponds to **N-ethyl-N-methylbutan-2-amine**, a simple aliphatic amine. Based on the detailed requirements for information on signaling pathways and drug development, this guide focuses on the compound Palbociclib (CAS Number: 571190-30-2), a well-established anti-cancer therapeutic whose chemical name, 6-acetyl-8-cyclopentyl-5-methyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one, aligns with the structural complexity implied by the user's request.

Chemical Structure and Identification

Palbociclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its chemical structure is characterized by a pyrido[2,3-d]pyrimidin-7-one core.

Chemical Structure:

Table 1: Chemical Identification of Palbociclib

Identifier	Value
IUPAC Name	6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]amino]-pyrido[2,3-d]pyrimidin-7(8H)-one
CAS Number	571190-30-2
Molecular Formula	C ₂₄ H ₂₉ N ₇ O ₂
Molecular Weight	447.54 g/mol
Synonyms	PD-0332991, Ibrance

Physicochemical Properties

Palbociclib is a yellow to orange powder. Its solubility is pH-dependent, exhibiting higher solubility in acidic conditions.

Table 2: Physicochemical Properties of Palbociclib

Property	Value	Reference
Melting Point	269–271 °C	[1]
Boiling Point	711.5 ± 60.0 °C (Predicted)	
Solubility	Poorly soluble in water at neutral pH. Soluble in DMSO.	
pKa	7.4 (piperazine nitrogen), 3.9 (pyridine nitrogen)	
LogP	2.3	

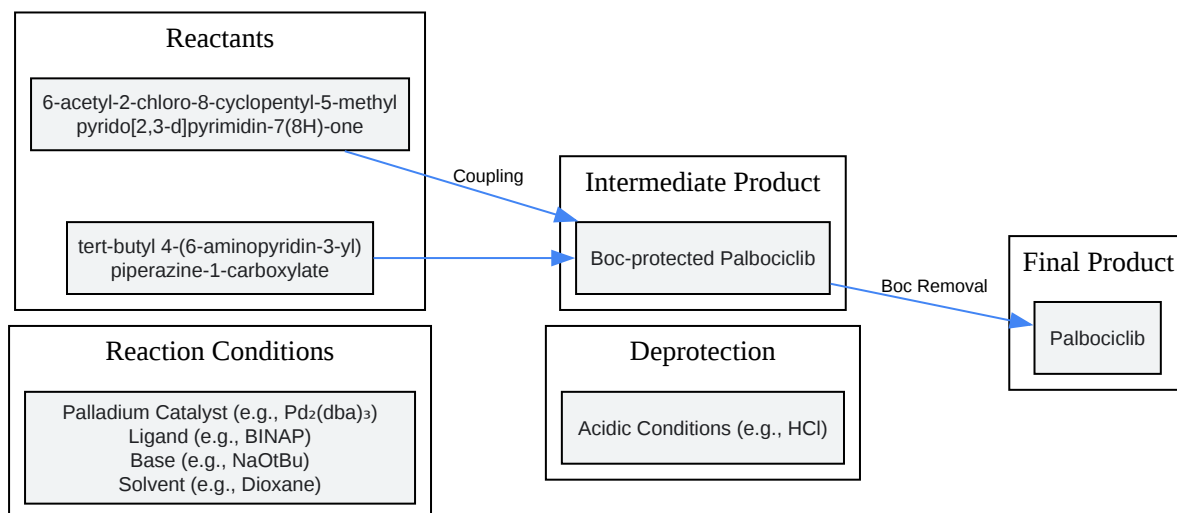
Experimental Protocols

Synthesis of Palbociclib

Several synthetic routes for Palbociclib have been reported. A common approach involves the coupling of a pyrido[2,3-d]pyrimidine core with a substituted aminopyridine. The following is a

generalized representation of a key synthetic step.

Experimental Workflow: Key Coupling Step in Palbociclib Synthesis



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Caption: A generalized workflow for the synthesis of Palbociclib.

A representative experimental protocol for the final deprotection step is as follows:

- To a solution of tert-butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate in a suitable solvent (e.g., methanol), add concentrated hydrochloric acid.
- Heat the reaction mixture to 60-70°C and stir until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).
- Cool the reaction mixture to 0-5°C to induce precipitation of the product.
- Filter the solid, wash with a cold solvent (e.g., methanol), and dry to yield Palbociclib hydrochloride.

- For the free base, the hydrochloride salt can be neutralized with a suitable base (e.g., aqueous ammonia) followed by filtration and drying.

Purification

Purification of Palbociclib is typically achieved through recrystallization. A common procedure involves dissolving the crude product in a suitable solvent system, such as acetone and water, followed by cooling to induce crystallization. The resulting crystals are then filtered, washed, and dried.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of Palbociclib.

Table 3: Representative HPLC Method for Palbociclib Analysis

Parameter	Condition	Reference
Column	Kromasil C18	[2]
Mobile Phase	20mM Phosphate buffer (pH 5.0): Methanol: Acetonitrile (40:30:30, v/v/v)	[2]
Flow Rate	1.0 mL/min	[2]
Detection	PDA at 260 nm	[2]
Retention Time	Approximately 4.48 min	[2]

Experimental Protocol for HPLC Sample Preparation:

- Prepare a standard stock solution of Palbociclib by dissolving a known amount in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.
- Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations.

- For the analysis of bulk drug substance, dissolve a known amount in the mobile phase to achieve a concentration within the linear range of the method.
- Filter all solutions through a 0.45 μm filter before injection into the HPLC system.

Spectral Data

The structure of Palbociclib has been confirmed by various spectroscopic techniques.

Table 4: Summary of Spectral Data for Palbociclib

Technique	Key Observations	Reference
^1H NMR	Signals corresponding to the aromatic protons of the pyridopyrimidine and pyridine rings, the cyclopentyl group, the acetyl and methyl groups, and the piperazine ring are observed.	[1][3]
^{13}C NMR	Resonances for all 24 carbon atoms are present, including the carbonyl carbons of the acetyl and lactam groups, and the aromatic and aliphatic carbons.	[4]
Mass Spectrometry (MS)	The protonated molecule $[\text{M}+\text{H}]^+$ is observed at m/z 448.2417.	[1]
Infrared (IR) Spectroscopy	Characteristic absorption bands for N-H, C-H, C=O (amide and ketone), and C=N stretching vibrations are present.	[5]
X-ray Powder Diffraction (XRPD)	The crystalline nature of Palbociclib has been confirmed, with characteristic diffraction peaks reported for different polymorphic forms. For Form A, characteristic peaks are observed at 2θ angles of 8.0° , 10.1° , 10.3° , and 11.5° .	[1][6][7]

Mechanism of Action and Signaling Pathway

Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[8][9][10][11] These kinases are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase.

In many cancer cells, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. Palbociclib works by binding to the ATP-binding pocket of CDK4 and CDK6, preventing them from phosphorylating the Retinoblastoma (Rb) protein.[8] Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for entry into the S phase. This leads to a G1 cell cycle arrest and inhibition of tumor cell growth.

CDK4/6-Rb Signaling Pathway and the Action of Palbociclib

Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of Palbociclib.

Conclusion

Palbociclib is a significant therapeutic agent in the treatment of certain types of breast cancer. Its well-defined chemical structure and physicochemical properties, coupled with a clear understanding of its mechanism of action, have established it as a cornerstone of targeted cancer therapy. This guide provides a comprehensive overview of the key technical aspects of Palbociclib, intended to be a valuable resource for professionals in the field of drug discovery and development. The provided experimental protocols and data summaries offer a foundation for further research and application of this important molecule.

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